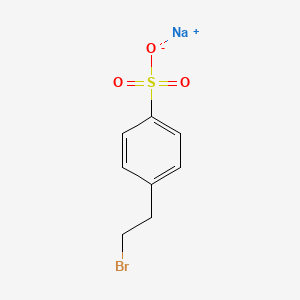

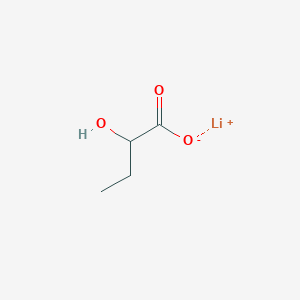

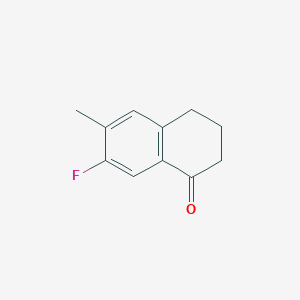

![molecular formula C11H16N2O4S B1592872 2-[(tert-ブトキシカルボニル)アミノ]-1,3-チアゾール-4-カルボン酸エチル CAS No. 189512-01-4](/img/structure/B1592872.png)

2-[(tert-ブトキシカルボニル)アミノ]-1,3-チアゾール-4-カルボン酸エチル

概要

説明

Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate, commonly referred to as ETBC, is a synthetic organic compound used for various purposes in the pharmaceutical, medical, and industrial fields. ETBC has both biochemical and physiological effects, and its use in scientific research applications has been studied extensively.

科学的研究の応用

ビオチン中間体の合成

この化合物は、天然物ビオチンの合成における重要な中間体です . ビオチンは、脂肪酸、糖、α-アミノ酸の生合成における二酸化炭素の触媒的固定を引き起こす代謝サイクルの必須部分に関与する水溶性ビタミンです .

アミノ酸保護

アミノ酸保護に使用されます . これは、ペプチド合成において重要なステップであり、アミノ酸の官能基を保護して不要な副反応を防ぐ必要があります。

ホスファチジルセリンの合成

この化合物は、ホスファチジルセリンの合成に使用されます . ホスファチジルセリンは、リン脂質であり、細胞膜の成分です。細胞周期シグナル伝達、特にアポトーシスに関連して重要な役割を果たします。

オルニチンの合成

オルニチンの合成にも使用されます . オルニチンは、尿素回路で役割を果たす非タンパク質性アミノ酸です。

エナンチオ選択的合成

この化合物は、エナンチオ選択的合成に使用されます . これは、医薬品の製造において重要なプロセスであり、分子のキラリティは生物学的活性を左右する可能性があります。

(S)-エチル 2-((tert-ブトキシカルボニル)((tert-ブチルジメチルシリル)オキシ)アミノ)-4-オキソブタノエートの合成

この化合物は、(S)-エチル 2-((tert-ブトキシカルボニル)((tert-ブチルジメチルシリル)オキシ)アミノ)-4-オキソブタノエートの合成に使用されます . これは、さまざまな医薬品化合物の合成における重要な中間体です。

作用機序

Target of action

Compounds with the tert-butoxycarbonyl (Boc) group are often used in the protection of amines, particularly in the synthesis of peptides . Therefore, the primary targets of “Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate” could be amino groups in biological systems.

Mode of action

The Boc group in “Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate” can protect an amino group by preventing it from reacting with other groups. This is usually a reversible process, and the Boc group can be removed under acidic conditions .

Action environment

The action of “Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate” could be influenced by various environmental factors. For example, the presence of acid could lead to the removal of the Boc group . Additionally, the compound’s stability could be affected by factors such as temperature and light.

生化学分析

Biochemical Properties

Compounds with similar structures have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-18-9(12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKBQHOSNPFIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624277 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189512-01-4 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

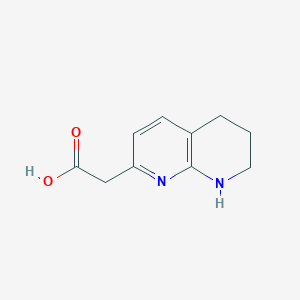

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)